![molecular formula C12H6ClF3N2S B2658672 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile CAS No. 338407-61-7](/img/structure/B2658672.png)

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

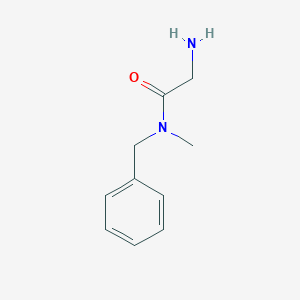

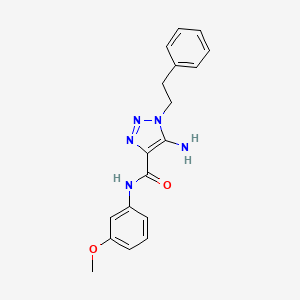

“2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile” is a chemical compound with the molecular formula C12H6ClF3N2S . It is a solid substance .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “this compound”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring, a thiophene ring, and a trifluoromethyl group . The presence of these groups bestows many of the distinctive physical–chemical properties observed in this class of compounds .Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 353.3±37.0 °C . Its predicted density is 1.457±0.06 g/cm3 . The predicted pKa value is -1.82±0.39 .Scientific Research Applications

Chemical Reactivity and Synthesis

- Alkyne Coupling Reactions : This compound is involved in alkyne coupling reactions mediated by iron(II) complexes, leading to the highly chemo- and regioselective formation of η6-coordinated arene and pyridine complexes. Such reactions provide access to π-arene and -pyridine complexes with significant potential in synthesizing organic electronic materials (Ferré, Toupet, & Guerchais, 2002).

- Polymer Chemistry : The synthesis of oxidized and reduced poly(2,5-di-(-2-thienyl)-pyrrole) through electrochemical methods in acetonitrile showcases the application of similar compounds in conducting polymer chemistry. These studies contribute to the development of novel materials with potential applications in electronics and sensor technology (Brillas, Carrasco, Figueras, Urpí, & Otero, 1995).

Coordination Chemistry and Metal Complexes

- Luminescent Lanthanide Ion Complexes : The creation of thiophene-derivatized pybox and its highly luminescent lanthanide ion complexes underscores the role of such compounds in forming materials with notable photophysical properties. These complexes, which show high luminescence in both solid state and solution, are of interest for applications in lighting, displays, and bioimaging (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).

Electrochemistry and Electrosynthesis

- Anodic Electrosynthesis and Cathodic Electrodissolution : The study of poly(2,5-di-(2-thienyl)pyrrole) through anodic electrosynthesis and cathodic electrodissolution in acetonitrile presents a new approach to processibility. This research highlights the electrochemical versatility of such compounds, paving the way for innovative methodologies in material synthesis and manipulation (Carrasco, Figueras, Otero, & Brillas, 1993).

Molecular Encapsulation and Network Formation

- Molecular Capsules : The formation of solvent-stabilized molecular capsules from pyrrogallolarenes in acetonitrile underlines the utility of this compound in host-guest chemistry. Such capsules, capable of encapsulating various cations, demonstrate the potential for creating selective sensors and carriers for molecular recognition processes (Shivanyuk, Friese, Döring, & Rebek, 2003).

Properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-thiophen-2-ylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF3N2S/c13-9-4-7(12(14,15)16)6-18-11(9)8(5-17)10-2-1-3-19-10/h1-4,6,8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGVWGYPMQITRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2658589.png)

![2-(2-(Diethylamino)ethyl)-1-(4-isopropoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2658592.png)

![2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2658602.png)

![Ethyl 4-[[2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2658605.png)

![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2658607.png)

![5-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2658609.png)